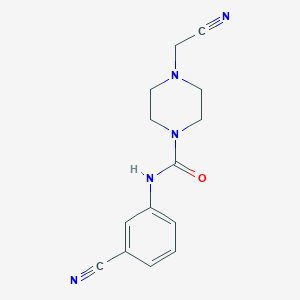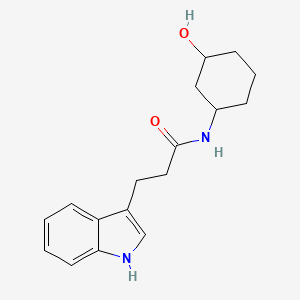
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. CX-516 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone modulates the activity of AMPA receptors in the brain. It enhances the activity of these receptors, which leads to an increase in the release of neurotransmitters such as glutamate. This, in turn, leads to an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been shown to enhance cognitive function and improve memory in animal models and human subjects. It has also been shown to increase the release of neurotransmitters such as glutamate. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and cognitive function. However, 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective modulators of AMPA receptors that could have even greater therapeutic potential.
Méthodes De Synthèse
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and pyrrolidine. The final product is obtained through purification and isolation processes. The synthesis of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and improve memory in animal models and human subjects. 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h14-16,18H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYGDRGHQFXQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)